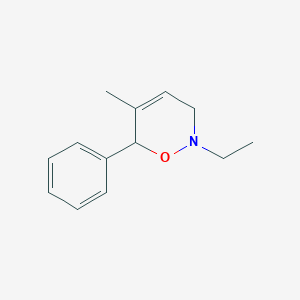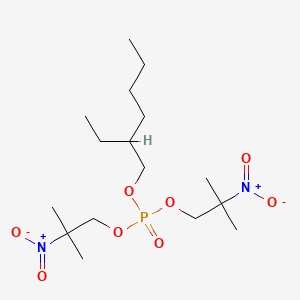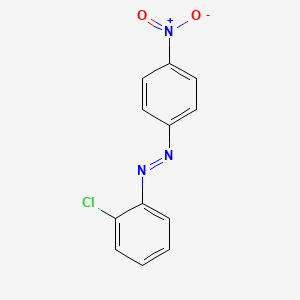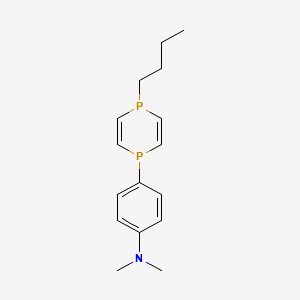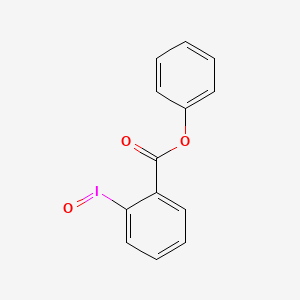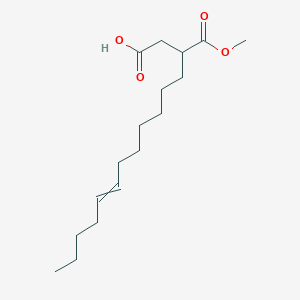![molecular formula C14H11ClN2O4S B14508159 1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene CAS No. 62740-56-1](/img/structure/B14508159.png)
1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene is an organic compound characterized by the presence of nitro groups and a chlorinated benzene ring. This compound is of interest due to its unique chemical structure, which includes both electron-withdrawing nitro groups and a sulfanyl linkage, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene typically involves the following steps:
Chlorination: The chlorination of the benzene ring is carried out using chlorine gas or other chlorinating agents.
Thioether Formation: The formation of the sulfanyl linkage involves the reaction of a thiol with a chloromethylated benzene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by the controlled addition of thiol compounds to form the desired thioether linkage. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and sulfanyl linkage play a crucial role in its reactivity and binding affinity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-2-nitrobenzene
- 1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-3-nitrobenzene
- 1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-5-nitrobenzene
Uniqueness
1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene is unique due to the specific positioning of the nitro groups and the sulfanyl linkage, which influence its chemical reactivity and potential applications. The presence of both electron-withdrawing nitro groups and a chlorinated benzene ring makes it distinct from other similar compounds, providing unique properties and reactivity patterns.
Properties
CAS No. |
62740-56-1 |
|---|---|
Molecular Formula |
C14H11ClN2O4S |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
1-[[chloro-(4-nitrophenyl)methyl]sulfanylmethyl]-4-nitrobenzene |
InChI |
InChI=1S/C14H11ClN2O4S/c15-14(11-3-7-13(8-4-11)17(20)21)22-9-10-1-5-12(6-2-10)16(18)19/h1-8,14H,9H2 |
InChI Key |
LMQUWXJUPSSEPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC(C2=CC=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


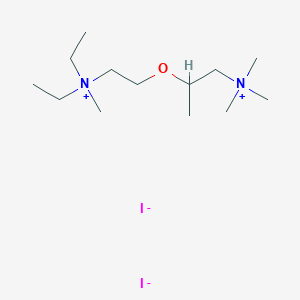
![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)
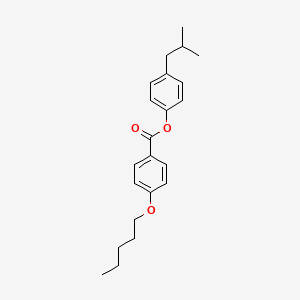



![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)
